molecular formula C22H23N3O6S2 B2659166 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate CAS No. 877651-74-6

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

Cat. No.: B2659166
CAS No.: 877651-74-6
M. Wt: 489.56
InChI Key: OAGIIEZEZRQPBV-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure combines elements of thiadiazole, pyran, and benzoate, providing it with unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the following general steps:

  • Formation of the Thiadiazole Ring: Reacting 2-ethylbutanoyl chloride with thiosemicarbazide under specific conditions to form the 1,3,4-thiadiazole ring.

  • Thiol Group Introduction: Introducing a thiol group into the thiadiazole ring via a substitution reaction.

  • Pyran Ring Formation: Cyclizing the intermediate product to form the pyran ring by reacting with appropriate aldehydes under acidic conditions.

  • Esterification: Finally, esterifying the resulting compound with 4-methoxybenzoic acid to obtain the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

  • Catalysts: Use of specific catalysts to increase reaction efficiency.

  • Solvents: Selection of appropriate solvents to ensure high yield and purity.

  • Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions using agents like lithium aluminum hydride can transform certain functional groups within the molecule.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, allowing modification of specific molecular sites.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

The main products formed from these reactions depend on the conditions and reagents used but can include sulfoxides, sulfones, and modified ester compounds.

Scientific Research Applications

Chemistry

This compound's reactivity and stability make it a valuable intermediate in organic synthesis, enabling the development of more complex molecules.

Biology

In biological research, it can serve as a molecular probe for studying enzyme interactions or as a scaffold for designing bioactive compounds.

Medicine

Potential medicinal applications include:

  • Antimicrobial Agents: Its thiadiazole ring is known for antimicrobial activity.

  • Anti-inflammatory Drugs: The structure may exhibit anti-inflammatory properties.

Industry

Industrially, it could be used in the synthesis of advanced materials or specialty chemicals with specific desired properties.

Mechanism of Action

The compound's mechanism of action in biological systems likely involves:

  • Molecular Targets: Binding to specific enzymes or receptors due to its unique structure.

  • Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Compared to other similar compounds, this molecule stands out due to:

  • Unique Structure: The combination of thiadiazole, pyran, and benzoate components.

  • Specific Activity: Potential for diverse biological activities and chemical reactivity.

List of Similar Compounds

  • Thiadiazole Derivatives: Known for their antimicrobial properties.

  • Pyran Derivatives: Used in organic synthesis and medicinal chemistry.

  • Benzoate Esters: Commonly found in pharmaceuticals and industrial chemicals.

This compound exemplifies the intersection of organic chemistry, biology, and material science, making it a fascinating subject for ongoing research and application.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-16-10-17(26)18(11-30-16)31-20(28)14-6-8-15(29-3)9-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGIIEZEZRQPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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